(S)-2-Bromooctane

Vue d'ensemble

Description

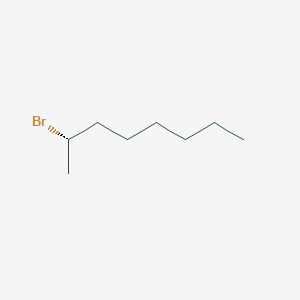

(S)-2-Bromooctane is an organic compound with the molecular formula C8H17Br. It is a chiral molecule, meaning it has a non-superimposable mirror image. The compound is a brominated alkane, where the bromine atom is attached to the second carbon of an octane chain. This specific stereoisomer, denoted by the (S) configuration, indicates the spatial arrangement of atoms around the chiral center.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (S)-2-Bromooctane can be synthesized through several methods. One common approach is the bromination of (S)-2-octanol. This reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents. The reaction is carried out under controlled conditions to ensure the retention of the (S) configuration.

Industrial Production Methods: In industrial settings, this compound is often produced through the same bromination process but on a larger scale. The reaction conditions are optimized for maximum yield and purity. Industrial production may also involve the use of catalysts to enhance the reaction rate and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-2-Bromooctane undergoes several types of chemical reactions, including:

Nucleophilic Substitution: This is the most common reaction, where the bromine atom is replaced by a nucleophile. For example, reacting this compound with sodium hydroxide (NaOH) results in the formation of (S)-2-octanol.

Elimination Reactions: Under strong basic conditions, this compound can undergo elimination to form 1-octene.

Common Reagents and Conditions:

Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium azide (NaN3). The reactions are usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used, often in solvents like dimethyl sulfoxide (DMSO).

Major Products:

Nucleophilic Substitution: (S)-2-octanol, 2-octyl cyanide, and 2-octyl azide.

Elimination Reactions: 1-octene.

Applications De Recherche Scientifique

Synthesis of Chiral Compounds

Nucleophilic Substitution Reactions

(S)-2-Bromooctane is primarily utilized in nucleophilic substitution reactions, particularly the mechanism. In these reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the chiral carbon center, resulting in the formation of new chiral products. For instance, when reacted with sodium hydrosulfide (NaSH), this compound yields (S)-2-octanethiol through an mechanism, which involves inversion of configuration at the stereocenter .

Racemization and Stereochemical Studies

The compound can also undergo racemization under certain conditions. For example, when treated with sodium bromide in dimethyl sulfoxide (DMSO), this compound can racemize to form a mixture of both enantiomers (R and S) . This property is crucial for studies involving stereochemistry and the development of drugs that require specific enantiomeric forms for efficacy.

Applications in Pharmaceutical Chemistry

Drug Development

This compound serves as a precursor in the synthesis of various pharmaceutical agents. Its ability to provide a specific stereochemistry makes it valuable in creating compounds that exhibit desired biological activity. For example, it has been used to synthesize intermediates for antibiotics and anti-inflammatory drugs .

Case Study: Synthesis of Daptomycin

Daptomycin, an antibiotic used to treat infections caused by Gram-positive bacteria, can be synthesized using this compound as an intermediate. The stereochemical properties of this compound allow for the formation of specific structural features in daptomycin that are essential for its biological activity .

Industrial Applications

Agrochemical Production

In addition to pharmaceuticals, this compound is employed in the synthesis of agrochemicals. Its reactivity allows for the introduction of functional groups necessary for herbicides and pesticides. The ability to control stereochemistry during synthesis is particularly advantageous for developing selective agrochemicals that minimize impact on non-target species .

Mechanistic Insights

The mechanisms involving this compound often highlight its role in facilitating stereospecific reactions:

- Mechanism : In certain conditions, this compound can undergo reactions where a carbocation intermediate is formed. This planar intermediate allows nucleophiles to attack from either side, leading to racemization .

- Mechanism : The pathway is characterized by a direct attack on the chiral center, resulting in inversion of configuration. This mechanism is essential for synthesizing compounds with specific stereochemical requirements .

Mécanisme D'action

The mechanism of action of (S)-2-Bromooctane primarily involves its reactivity as a brominated alkane. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution and elimination reactions. The chiral center plays a crucial role in determining the stereochemical outcome of these reactions.

Comparaison Avec Des Composés Similaires

®-2-Bromooctane: The enantiomer of (S)-2-Bromooctane, with the opposite spatial arrangement around the chiral center.

1-Bromooctane: A structural isomer where the bromine atom is attached to the first carbon of the octane chain.

2-Bromoheptane: A homologous compound with one less carbon atom in the chain.

Uniqueness: this compound is unique due to its specific (S) configuration, which imparts distinct stereochemical properties. This makes it particularly valuable in applications requiring chiral purity and specific enantiomeric forms.

Activité Biologique

(S)-2-Bromooctane is a chiral alkyl halide that has garnered attention in organic chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.

This compound, with the molecular formula CHBr, is characterized by a bromine atom attached to the second carbon of an octane chain. Its chirality plays a significant role in its biological interactions, as stereochemistry can influence binding affinity and specificity towards biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The bromine atom serves as a leaving group in nucleophilic substitution reactions, which can lead to the formation of various derivatives that may exhibit different biological activities. For instance, this compound can undergo transformations to yield alcohols or other functional groups that may interact with biological systems.

- Racemization : this compound can racemize to form a racemic mixture with (R)-2-bromooctane. This racemization can influence its pharmacological properties, as different enantiomers may exhibit varying levels of efficacy or toxicity in biological systems .

Biological Interactions

Research indicates that this compound interacts with several biological targets:

- Bromodomain Proteins : Studies have shown that brominated compounds can act as ligands for bromodomain-containing proteins, which are involved in regulating gene expression through acetylation. The presence of the bromine atom in this compound may facilitate binding to these proteins, potentially modulating their activity .

- Cytotoxicity and Antimicrobial Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. For example, it has been tested against various microbial strains, showing potential antimicrobial properties .

Case Studies and Research Findings

- Fluorination Reactions : Research has explored the fluorination of this compound using difluorosilicates. The study demonstrated that the compound could be effectively converted into fluorinated derivatives with enhanced selectivity and conversion rates when specific reagents were employed. This highlights its utility in synthetic organic chemistry and potential applications in drug development .

- In Vitro Studies : In vitro assays have indicated that this compound possesses moderate cytotoxicity against human cancer cell lines. The mechanism appears to involve disruption of cellular processes through interference with membrane integrity and potential induction of apoptosis .

- Comparative Analysis : A comparative study involving various alkyl halides showed that this compound exhibited unique interaction profiles compared to its counterparts like 2-iodooctane and 2-chlorooctane. The results indicated a preference for elimination pathways over substitution reactions under certain conditions, which could influence its reactivity and biological effects .

Table 1: Summary of Biological Activities of this compound

Table 2: Comparative Reactivity of Alkyl Halides

| Compound | Reactivity Type | Observations |

|---|---|---|

| 2-Bromooctane | Substitution/Elimination | Preference for elimination under certain conditions |

| 2-Iodooctane | Higher reactivity | More prone to elimination than bromides |

| 2-Chlorooctane | Lower reactivity | Poor conversion rates observed |

Propriétés

IUPAC Name |

(2S)-2-bromooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Br/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTJHYGJLHCGQHQ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152315 | |

| Record name | sec-Octyl bromide, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191-24-8 | |

| Record name | sec-Octyl bromide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sec-Octyl bromide, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEC-OCTYL BROMIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3A2KWD38T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.